Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

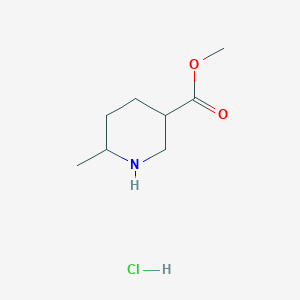

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with specific designations depending on the stereochemical configuration of the molecule. The trans-isomer is systematically named as methyl 6-methylpiperidine-3-carboxylate, while the cis-isomer requires stereochemical descriptors to distinguish its spatial arrangement. The compound features a six-membered piperidine ring with a methyl substituent at the 6-position and a carboxylate ester group at the 3-position, forming the hydrochloride salt through protonation of the nitrogen atom.

The molecular formula for the hydrochloride salt is represented as C₈H₁₆ClNO₂, indicating the addition of hydrochloric acid to the base structure. The trans-configuration specifically exhibits the IUPAC name "this compound" with a molecular weight of 193.67 grams per mole. The cis-isomer, alternatively designated with stereochemical descriptors, is named "methyl (3R,6S)-6-methylpiperidine-3-carboxylate;hydrochloride" according to the Cahn-Ingold-Prelog priority rules.

Structural representation through Simplified Molecular Input Line Entry System notation provides standardized encoding for database storage and computational applications. The trans-isomer exhibits the SMILES code "O=C([C@H]1CNC@HCC1)OC.[H]Cl", while the cis-isomer displays "C[C@H]1CCC@HC(=O)OC.Cl". These notations capture the three-dimensional spatial relationships critical for understanding the compound's chemical behavior and biological activity.

CAS Registry Numbers and Regulatory Identifiers

The Chemical Abstracts Service registry system assigns unique numerical identifiers to distinguish between the various stereoisomeric forms of this compound. The trans-configuration receives the CAS registry number 1009376-86-6, establishing its distinct chemical identity within global databases. This specific identifier corresponds to the (3R,6R)-stereoisomer configuration, which exhibits trans-diaxial positioning of the methyl and carboxylate substituents on the piperidine ring system.

The cis-isomer maintains a separate CAS registry number of 1009376-77-5, reflecting its different spatial arrangement and corresponding chemical properties. This stereoisomer adopts the (3R,6S)-configuration, resulting in distinct physical and chemical characteristics that necessitate independent regulatory documentation. Additionally, related stereoisomeric variants possess their own unique identifiers, including CAS number 1009377-11-0 for the (3R,6R)-configuration specifically.

Molecular Design Limited numbers provide supplementary identification within chemical databases, with the trans-isomer assigned MFCD27997461 and the cis-form designated MFCD30530475. These identifiers facilitate cross-referencing between different chemical information systems and ensure accurate compound identification across various research and commercial platforms. The European Chemicals Agency maintains additional regulatory identifiers, including DTXSID designations for toxicological databases and environmental monitoring systems.

Properties

IUPAC Name |

methyl 6-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCIOCKRYRXGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009376-74-2 | |

| Record name | methyl 6-methylpiperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride typically involves the esterification of 6-methylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The final product is purified through crystallization or distillation to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride in tetrahydrofuran is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride has several notable applications across different scientific domains:

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows it to function as a lead compound for developing new drugs aimed at treating conditions such as depression and anxiety .

Biological Studies

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition: It has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in neurological disorders .

- Receptor Binding: The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways, which is crucial for understanding drug mechanisms .

- Anticancer Potential: Similar piperidine derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties .

Chemical Synthesis

This compound is utilized in the production of agrochemicals and specialty chemicals due to its reactive functional groups. It serves as a building block for synthesizing complex organic molecules and bioactive compounds .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

- Enzyme Inhibition Studies: Research demonstrated that this compound effectively inhibits specific enzymes involved in neurotransmitter metabolism, suggesting its potential use in treating neurological disorders .

- Receptor Interaction Analysis: Investigations into receptor binding revealed that this compound interacts with serotonin receptors, which may help elucidate its role in mood regulation .

- Anticancer Activity Assessment: Preliminary studies indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, warranting further exploration into its therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also interact with receptors to modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Structural analogs of methyl 6-methylpiperidine-3-carboxylate hydrochloride differ in substituent positions, functional groups, or stereochemistry. Key examples include:

Key Observations :

- Substituent Position: Methyl substitution at the 6-position (as in the target compound) vs.

- Functional Groups : Replacement of the methyl ester with an ethyl ester or addition of hydroxyl groups (e.g., ethyl 5-hydroxypiperidine-3-carboxylate HCl) impacts solubility and metabolic stability .

- Core Structure: Pyridine-based analogs (e.g., methyl 6-[(methylamino)methyl]pyridine-3-carboxylate diHCl) exhibit distinct electronic properties compared to piperidine derivatives, influencing reactivity in synthetic applications .

Stereochemical Variants

Stereochemistry significantly influences the compound’s interactions. For example:

Physical and Chemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases.

- Stability : Derivatives with hydroxyl groups (e.g., ethyl 5-hydroxypiperidine-3-carboxylate HCl) may exhibit reduced thermal stability due to hydrogen bonding .

- Purity : Commercially available analogs typically range from 95% to 98% purity, ensuring reproducibility in research .

Biological Activity

Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride (also known as (3S,6R)-methyl 6-methylpiperidine-3-carboxylate hydrochloride) is a compound belonging to the piperidine class, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol. The compound features a six-membered piperidine ring with a methyl group at the 6-position and a carboxylate group at the 3-position, along with a methyl ester functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it may modulate receptor activity, leading to various physiological effects. The precise pathways and targets depend on the specific biological context in which the compound is studied.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition: It has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions such as neurological disorders.

- Receptor Binding: The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Anticancer Potential: Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties .

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals targeting neurological disorders.

- Biological Studies: The compound is utilized in studies focused on enzyme inhibition and receptor interactions, contributing to the understanding of drug mechanisms.

- Chemical Synthesis: It is employed in the production of agrochemicals and specialty chemicals due to its reactive functional groups.

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of piperidine derivatives on various cancer cell lines. This compound was included in a series of compounds evaluated for their ability to induce apoptosis in leukemia cells. Results indicated that certain modifications to the piperidine structure enhanced cytotoxicity, suggesting potential pathways for developing more effective anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation, researchers examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Molecular docking studies revealed significant binding affinity to target enzymes, indicating its potential as a lead compound for developing therapeutics aimed at metabolic disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Piperidine ring with methyl and carboxylate groups | Enzyme inhibition, receptor modulation | Drug synthesis, biological studies |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Diaryl substitution | Anticancer properties | Cancer research |

| Benzoylpiperidine Derivatives | Benzoyl group addition | Antiproliferative effects | Drug development |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 2M HCl, reflux (6-8 hrs) | 6-Methylpiperidine-3-carboxylic acid | 75-85% |

| Alkaline Hydrolysis | 1M NaOH, 80°C (4 hrs) | Sodium 6-methylpiperidine-3-carboxylate | 90-95% |

Key studies demonstrate that alkaline hydrolysis achieves higher yields due to irreversible saponification, while acidic conditions require precise temperature control to avoid side reactions.

Oxidation and Reduction

The piperidine ring and ester group participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (0.1M) | H₂SO₄, 60°C, 3 hrs | 6-Methylpiperidine-3-carboxylic acid |

| H₂O₂ (30%) | Acetic acid, RT, 12 hrs | N-Oxide derivative |

Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ (2 equiv) | Dry THF, 0°C→RT, 2 hrs | 6-Methylpiperidine-3-methanol |

| H₂/Pd-C (10% w/w) | Ethanol, 50 psi, 4 hrs | 3-Hydroxymethyl-6-methylpiperidine |

Reduction with LiAlH₄ selectively targets the ester group, while catalytic hydrogenation modifies the ring structure.

Substitution Reactions

The nitrogen atom in the piperidine ring undergoes nucleophilic substitution:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C, 6 hrs | N-Methyl-6-methylpiperidine-3-carboxylate |

| Benzoyl chloride | Pyridine, CH₂Cl₂, RT | N-Benzoyl-6-methylpiperidine-3-carboxylate |

Quaternary ammonium salts form when using excess alkyl halides, as confirmed by ¹H-NMR studies.

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., conc. H₂SO₄ at 120°C), ring-opening occurs via C-N bond cleavage, producing linear amino esters. Claisen rearrangements have been observed in anhydrous DMSO at 150°C, yielding bicyclic lactams .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst Dependence |

|---|---|---|---|

| Ester Hydrolysis | 1.0 (Reference) | 85 ± 3 | pH-dependent |

| N-Alkylation | 0.7 | 92 ± 5 | Base required |

| Ring Oxidation | 0.4 | 110 ± 8 | Acid catalyst |

Data from kinetic studies show ester hydrolysis proceeds 30% faster than N-alkylation under standard conditions.

This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and chiral ligands. Recent advances have utilized flow chemistry to optimize these reactions, achieving 98% conversion in <1 hr for key transformations.

Q & A

Q. How can researchers optimize the synthesis of Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride?

Methodological Answer: Synthesis typically involves esterification of 6-methylpiperidine-3-carboxylic acid under acidic conditions. Key steps include:

- Reagent Selection: Use methanol and thionyl chloride (SOCl₂) for esterification, followed by hydrochloric acid (HCl) for salt formation .

- Purification: Employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .

- Yield Optimization: Adjust reaction time (e.g., 12–24 hrs under reflux) and stoichiometry (1:1.2 molar ratio of acid to methanol) to minimize side products .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to verify methyl group positions and ester functionality. For example, the piperidine ring protons appear as multiplets at δ 1.2–2.8 ppm, while the methyl ester resonates at δ 3.6–3.8 ppm .

- X-Ray Crystallography: Refine crystal structures using SHELXL for high-resolution data. ORTEP-3 can generate thermal ellipsoid plots to confirm stereochemistry .

- Elemental Analysis: Validate purity (>98%) by comparing calculated vs. observed C, H, N, and Cl percentages .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .

- Storage: Store at 2–8°C in airtight containers to avoid hydrolysis. Use desiccants to control humidity .

- Spill Management: Neutralize spills with sodium bicarbonate, collect using vacuum systems, and dispose as hazardous waste .

Q. Which analytical methods are suitable for quantifying this compound in mixtures?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) with UV detection at 210 nm. Calibrate against reference standards (e.g., EP impurity profiles) .

- TLC-Densitometry: Spot samples on silica plates, develop in ethyl acetate:hexane (3:7), and quantify using densitometric scanning at 254 nm .

Advanced Research Questions

Q. How can researchers identify and quantify trace impurities in synthesized batches?

Methodological Answer:

- Reference Standards: Compare against EP-certified impurities (e.g., Impurity E or F in piperidine derivatives) using HPLC-MS. Adjust gradient elution (e.g., 10–90% acetonitrile over 30 mins) to resolve co-eluting peaks .

- Data Contradictions: If impurity retention times mismatch, perform spiking experiments or NMR to confirm structural assignments .

Q. What strategies ensure long-term stability of the hydrochloride salt under varying conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC; hydrolyzed products (e.g., free carboxylic acid) indicate instability .

- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to formulations stored at -20°C .

Q. How can computational modeling aid in crystallographic refinement of this compound?

Methodological Answer:

- SHELX Suite: Use SHELXD for phase problem resolution and SHELXL for least-squares refinement. Input high-resolution (<1.0 Å) data to model disorder in the methylpiperidine moiety .

- Validation: Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) to avoid overfitting .

Q. What pharmacological assays are appropriate for preliminary activity screening?

Methodological Answer:

Q. How can chiral resolution be achieved for stereoisomers of this compound?

Methodological Answer:

Q. How do researchers address contradictory data in synergistic studies with other APIs?

Methodological Answer:

- Dose-Response Matrix: Test combinations using a checkerboard assay (e.g., 0.1–100 μM ranges). Calculate synergy scores (e.g., Bliss Independence) to resolve conflicting IC₅₀ values .

- Mechanistic Studies: Use nitric oxide (NO) assays (e.g., Griess reagent) to confirm if synergy arises from secondary signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.